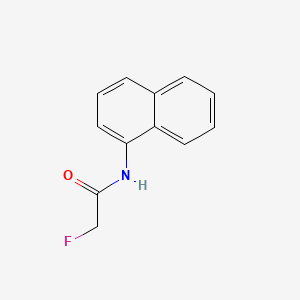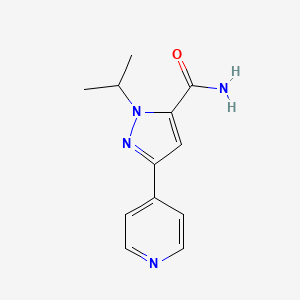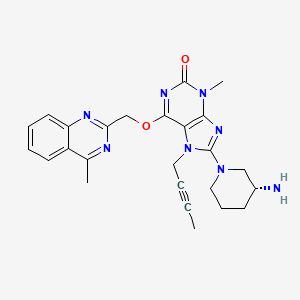
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a butynyl group, and a quinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the butynyl group and the quinazoline moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Addition: The butynyl group allows for addition reactions, such as hydrogenation, where hydrogen atoms are added across the triple bond.
Wissenschaftliche Forschungsanwendungen
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
- ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C25H28N8O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(29-24(33)32-12-8-9-17(26)14-32)31(3)25(34)30-23(21)35-15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
OAVQOSZLHRDRTP-QGZVFWFLSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N=C2OCC4=NC5=CC=CC=C5C(=N4)C)C |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N=C2OCC4=NC5=CC=CC=C5C(=N4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
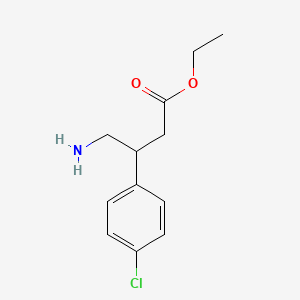
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
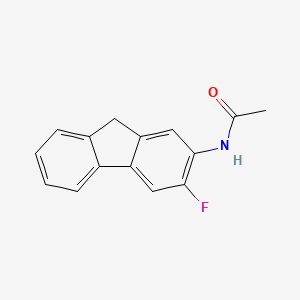
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)

